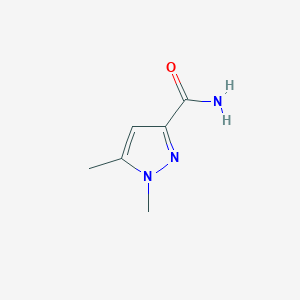

1,5-Dimethyl-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYZLYRPXUTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591934 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-74-6 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dimethyl-1H-pyrazole-3-carboxamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This guide provides a comprehensive overview of a common and effective laboratory-scale synthesis protocol for this compound, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is a more reactive intermediate. The subsequent step is the amidation of the acyl chloride using an ammonia source to yield the final carboxamide product.

Experimental Protocol

A widely utilized method for the synthesis of this compound involves the following detailed experimental procedure[1]:

Step 1: Formation of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

-

To a reaction vessel, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol).

-

Add thionyl chloride (SOCl₂, 25.5 g, 214.29 mmol).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. The residue contains the intermediate, 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

Step 2: Amidation to this compound

-

Cool the residue from the previous step to 0 °C in an ice bath.

-

Slowly add 200 mL of aqueous ammonia (NH₃·H₂O) dropwise to the residue with constant stirring.

-

Continue stirring the reaction mixture at 0 °C.

-

Upon completion of the reaction, a solid product will precipitate.

-

Collect the solid product by filtration.

-

The resulting solid is this compound.

The final product is obtained as a white solid with a reported yield of 81%[1].

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid[1].

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Molar Amount (mmol) | Role |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C₆H₈N₂O₂ | 140.14 | 10 | 71.43 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | 25.5 | 214.29 | Reagent (Chlorinating Agent) |

| Aqueous Ammonia | NH₃·H₂O | 35.05 | - | - | Reagent (Amidating Agent) |

| This compound | C₆H₉N₃O | 139.16 | 8 | 57.5 | Product |

Reaction Yield: 81%[1]

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The chemical transformation follows a well-established reaction pathway for the conversion of a carboxylic acid to a carboxamide.

Caption: Reaction pathway for the synthesis of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and visualizes a potential mechanism of action to facilitate a deeper understanding of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| CAS Number | 54384-74-6 | [1] |

Table 2: Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [2][3][4][5] |

| Molecular Weight | 140.14 g/mol | [2][3][4][5] |

| Melting Point | 170-176 °C | [2][6] |

| Boiling Point (Predicted) | 302.4 ± 22.0 °C at 760 mmHg | [3][7] |

| pKa (Predicted) | 4.12 ± 0.10 | [3][8] |

| logP (Predicted) | 0.42672 | [4] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3][7] |

| Form | Solid | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has been described.[1]

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

-

Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)

-

Aqueous ammonia (NH₃·H₂O) (200 mL)

Procedure:

-

A mixture of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride is refluxed for 2 hours.

-

After the reaction is complete, the mixture is concentrated under vacuum to remove excess thionyl chloride.

-

The residue is cooled to 0°C, and 200 mL of aqueous ammonia is slowly added dropwise with stirring.

-

The reaction is stirred at 0°C.

-

The resulting solid product is collected by filtration.

-

The collected solid is dried to afford this compound as a white solid.

Yield: 8 g (81%)[1]

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively detailed in the available literature, the broader class of pyrazole carboxamides has been shown to exhibit a range of biological effects, including acting as protein kinase inhibitors and possessing anticancer and antifungal properties.[9][10][11][12]

One identified mechanism of action for a pyrazole carboxamide fungicide against the plant pathogen Rhizoctonia solani involves the inhibition of the mitochondrial respiratory chain.[11] Specifically, this class of compounds has been shown to target Complex II (Succinate Dehydrogenase) and Complex IV (Cytochrome c Oxidase) of the electron transport chain, which are crucial components of the TCA cycle and oxidative phosphorylation.[11] This inhibition disrupts cellular respiration and leads to fungal cell death.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal and agricultural chemistry. While a complete experimental physicochemical profile is not yet available, its synthesis is well-documented. The broader class of pyrazole carboxamides demonstrates significant biological activities, including the disruption of fundamental cellular processes like mitochondrial respiration. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

References

- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 7. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [amp.chemicalbook.com]

- 8. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 5744-59-2 [m.chemicalbook.com]

- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS 54384-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological significance, drawing from existing literature on pyrazole derivatives.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available experimental and predicted data for the compound and its immediate precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54384-74-6 | N/A |

| Molecular Formula | C₆H₉N₃O | N/A |

| Molecular Weight | 139.16 g/mol | N/A |

| Appearance | White solid[1] | N/A |

Table 2: Physicochemical Properties of Precursor 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 5744-59-2 | [2][3][4][5][6][][8] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3][5] |

| Molecular Weight | 140.14 g/mol | [2][3][5] |

| Melting Point | 170-176 °C[9] | N/A |

| Boiling Point | 302.4 °C at 760 mmHg[] | N/A |

| pKa (Predicted) | 4.12 ± 0.10 | N/A |

| Appearance | Solid |

Synthesis

This compound can be synthesized from its carboxylic acid precursor. The general methodology involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid[1]

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (NH₃·H₂O)

-

Anhydrous reaction solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Ice bath

Procedure:

-

Acid Chloride Formation: A mixture of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and an excess of thionyl chloride is refluxed for 2 hours.

-

Solvent Removal: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

Amidation: The resulting crude acid chloride is cooled in an ice bath. An ammonia solution is then added dropwise with stirring.

-

Isolation: The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried.

Spectroscopic Characterization

-

¹H NMR: To confirm the presence and arrangement of protons, including the characteristic signals for the pyrazole ring protons and the methyl groups.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

IR Spectroscopy: To detect the characteristic stretching vibrations of the C=O (amide I band) and N-H (amide II band) functional groups. For pyrazoline carboxamide derivatives, a strong C=O band is typically observed around 1674 cm⁻¹, and a broad N-H band appears around 3470 cm⁻¹.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported. However, the pyrazole and pyrazole-carboxamide scaffolds are known to exhibit a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

The pyrazole nucleus is a key structural component in several commercially available drugs with diverse therapeutic applications.[10] Pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[11]

Potential Mechanisms of Action

Given the known activities of related compounds, this compound could potentially exert its effects through various mechanisms:

-

Enzyme Inhibition: Many pyrazole-containing compounds are known to be potent enzyme inhibitors. For example, certain pyrazole-carboxamides have been identified as inhibitors of carbonic anhydrase.[11] Another study reported 1,5-diphenylpyrazole-3-carboxamide derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[12][13]

-

Receptor Modulation: Pyrazole derivatives can act as modulators of various receptors.

-

DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and exhibit anticancer activity.[14][15]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazole-carboxamide derivative, based on its potential as a kinase inhibitor, a known mechanism for some compounds in this class.

Applications in Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry research. The pyrazole core is a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets. The carboxamide group provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Given the broad spectrum of biological activities associated with the pyrazole-carboxamide core, this compound could serve as a starting point for the development of novel therapeutics in areas such as:

Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Safety Information

Specific safety and toxicity data for this compound are not available. However, for its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, the following hazards have been identified:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[9]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor compound.[16]

References

- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 5744-59-2 [chemicalbook.com]

- 5. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a pyrazole derivative with the molecular formula C6H9N3O.[1] Its molecular weight is 139.16 g/mol .[1] While specific physicochemical data for this compound is not widely available in published literature, the properties of its precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, are well-documented and provided for reference.

Table 1: Physicochemical Properties

| Property | Value | Compound |

| Molecular Weight | 139.16 g/mol [1] | This compound |

| Molecular Formula | C6H9N3O[1] | This compound |

| CAS Number | 54384-74-6[1] | This compound |

| Melting Point | 170-176 °C | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| Boiling Point | 302.4 °C at 760 mmHg[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| Density | 1.28 g/cm³[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

| pKa | 4.12 ± 0.10 (Predicted)[2] | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol

Step 1: Acyl Chloride Formation

-

In a round-bottom flask, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (SOCl2, 25.5 g, 214.29 mmol).

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. This will yield the intermediate acyl chloride.

Step 2: Amidation

-

Cool the residue from Step 1 to 0 °C in an ice bath.

-

Slowly add 200 mL of aqueous ammonia (NH3-H2O) dropwise to the residue while stirring.

-

Continue stirring the reaction mixture at 0 °C.

-

Collect the resulting solid product by filtration.

-

The final product is this compound, which is obtained as a white solid. The reported yield for this procedure is approximately 81% (8 g).

Synthesis Workflow

Caption: Synthesis of this compound.

Potential Biological Significance

While there is limited specific biological data available for this compound in the public domain, the pyrazole and pyrazole-carboxamide scaffolds are prominent in medicinal chemistry due to their wide range of biological activities.

Derivatives of pyrazole-carboxamide have been reported to exhibit various pharmacological properties, including:

-

Anticancer Activity: Some novel 1H-pyrazole-3-carboxamide derivatives have shown antiproliferative effects on cancer cells.[3][4] Their mechanism of action can involve DNA binding and kinase inhibition.[3][4]

-

Anti-inflammatory and Analgesic Effects: Pyrazole-containing compounds have a long history in the development of anti-inflammatory drugs.

-

Antimicrobial and Antifungal Properties: Various pyrazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[5]

-

Enzyme Inhibition: Certain pyrazole-carboxamide derivatives have been identified as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and carbonic anhydrase.[6][7]

It is important to note that these activities are characteristic of the broader class of pyrazole-carboxamide compounds and have not been specifically demonstrated for this compound. Further research is required to determine the specific biological profile and potential therapeutic applications of this particular compound.

Logical Relationship of Pyrazole-Carboxamide Research

Caption: General workflow for pyrazole-carboxamide drug discovery.

References

- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 5744-59-2,1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | lookchem [lookchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-pyrazole-3-carboxamide, including its chemical identity, synthesis, and known biological context. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

The compound with the common name this compound has the officially recognized IUPAC name of This compound . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The pyrazole moiety is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Precursor) |

| IUPAC Name | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[4] |

| CAS Number | 54384-74-6[5] | 5744-59-2[4][6][7] |

| Molecular Formula | C6H9N3O[5] | C6H8N2O2[4][6][7] |

| Molecular Weight | 139.16 g/mol [5] | 140.14 g/mol [4][6] |

| Appearance | White solid[5] | Solid |

| Melting Point | Not specified | 170-176 °C[8] |

| SMILES | Not directly available | CN1N=C(C=C1C)C(O)=O[4][6] |

| InChI Key | Not directly available | PXRXGHUTKHXUGF-UHFFFAOYSA-N[4] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[5] The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of this compound [5]

-

Step 1: Acyl Chloride Formation

-

Combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) and thionyl chloride (SOCl2, 25.5 g, 214.29 mmol) in a suitable reaction vessel.

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by concentrating the mixture under vacuum.

-

-

Step 2: Amidation

-

Cool the residue from Step 1 to 0 °C in an ice bath.

-

Slowly add 200 mL of aqueous ammonia (NH3-H2O) dropwise to the cooled residue while stirring.

-

Continue stirring the reaction mixture at 0 °C.

-

Collect the resulting solid product by filtration.

-

The isolated white solid is this compound. The reported yield for this procedure is approximately 8 g (81%).[5]

-

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 10 g | 71.43 | Starting material |

| Thionyl chloride (SOCl2) | 118.97 | 25.5 g | 214.29 | Chlorinating agent |

| Aqueous Ammonia (NH3-H2O) | Variable | 200 mL | In excess | Amine source |

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole carboxamides is of significant interest in drug discovery.[2][3]

-

Anticancer Activity: Several novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties.[9][10] Some of these compounds have shown the ability to inhibit cell proliferation and interact with DNA, suggesting that DNA may be a potential target for this class of compounds.[9][10]

-

Kinase Inhibition: Pyrazole derivatives are known to act as kinase inhibitors.[9] Although some synthesized 1H-pyrazole-3-carboxamide derivatives exhibited weak kinase inhibition, this remains a potential mechanism of action for other analogs.[9]

-

Other Biological Activities: The pyrazole nucleus is a versatile scaffold found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3] For instance, some pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors.[1]

Logical Relationship of Pyrazole Carboxamide in Drug Discovery

Caption: Role of pyrazole carboxamides in the drug discovery process.

References

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]

- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key analytical technique for the structural elucidation and purity assessment of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and other pyrazole derivatives, a predicted spectrum can be summarized.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (pyrazole ring) | 6.5 - 6.8 | Singlet (s) | 1H |

| N-CH₃ (N1-methyl) | 3.8 - 4.1 | Singlet (s) | 3H |

| C-CH₃ (C5-methyl) | 2.3 - 2.6 | Singlet (s) | 3H |

| -CONH₂ (amide) | 5.5 - 7.5 | Broad Singlet (br s) | 2H |

Note: The chemical shifts for the amide protons (-CONH₂) can be broad and their position may vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Structural Elucidation and Data Interpretation

The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure.

-

Pyrazole Ring Proton (H-4): The pyrazole ring contains a single proton at the 4-position, which is expected to appear as a sharp singlet in the aromatic region of the spectrum, typically between 6.5 and 6.8 ppm. Its singlet nature is due to the absence of adjacent protons for coupling.

-

Methyl Groups: The molecule has two methyl groups in distinct chemical environments. The methyl group attached to the nitrogen atom (N1-CH₃) is generally shifted further downfield (3.8 - 4.1 ppm) compared to the methyl group attached to the carbon atom of the pyrazole ring (C5-CH₃) at 2.3 - 2.6 ppm. Both signals are expected to be sharp singlets as there are no neighboring protons to couple with.

-

Amide Protons (-CONH₂): The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift is highly variable and they can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signal.

The integration of these signals, representing the relative number of protons, should correspond to a 1:3:3:2 ratio, confirming the presence of the respective proton groups in the molecule.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like those of the amide group.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The acquisition time is generally set between 2 to 4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) should be accumulated to achieve an adequate signal-to-noise ratio.

-

The temperature should be controlled and maintained at a constant value, typically 25°C (298 K).

3. Data Processing:

-

The acquired free induction decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

The integrals of the signals are calculated to determine the relative ratios of the different types of protons.

Visualizing Molecular Structure and NMR Signal Assignment

A diagram can be used to illustrate the relationship between the molecular structure and the assigned ¹H NMR signals.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

References

FT-IR Analysis of Pyrazole Carboxamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to their molecular structure and intermolecular interactions. Fourier-Transform Infrared (FT--IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the functional groups, bonding, and molecular structure of these compounds. This technical guide offers an in-depth overview of the FT-IR analysis of pyrazole carboxamide derivatives, including detailed experimental protocols, interpretation of spectral data, and a summary of characteristic vibrational frequencies.

Core Principles of FT-IR Spectroscopy in Pyrazole Carboxamide Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic vibrational frequency, making the resulting FT-IR spectrum a unique "molecular fingerprint." For pyrazole carboxamide compounds, FT-IR analysis is instrumental in:

-

Structural Elucidation: Confirming the presence of key functional groups, including the pyrazole ring, the carboxamide linkage (-CONH-), and any substituents.

-

Reaction Monitoring: Tracking the progress of synthesis by observing the appearance or disappearance of characteristic absorption bands of reactants and products.[1]

-

Hydrogen Bonding Analysis: Investigating intra- and intermolecular hydrogen bonds, which significantly influence the physicochemical properties and biological activity of the compounds.

-

Polymorphism Studies: Differentiating between different crystalline forms of a compound, which can have distinct solubility and bioavailability profiles.

Experimental Protocol: FT-IR Analysis of Pyrazole Carboxamide Compounds

The following is a generalized experimental protocol for obtaining high-quality FT-IR spectra of pyrazole carboxamide compounds. This protocol is a synthesis of methodologies reported in various studies.[2][3][4]

1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound (solid or liquid). For solid pyrazole carboxamide derivatives, the most common method is the Potassium Bromide (KBr) pellet technique .

-

Materials:

-

Pyrazole carboxamide sample (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

-

Procedure:

-

Weigh approximately 1-2 mg of the finely ground pyrazole carboxamide sample.

-

Weigh approximately 100-200 mg of dry FT-IR grade KBr.

-

Add the sample and KBr to the agate mortar and grind them together thoroughly for 3-5 minutes to ensure a homogenous mixture.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

2. Instrumentation and Data Acquisition

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹[5]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

Apodization: Happ-Genzel

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the sample holder.

-

Acquire the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final FT-IR spectrum of the pyrazole carboxamide compound.

-

Interpretation of FT-IR Spectra of Pyrazole Carboxamide Compounds

The FT-IR spectrum of a pyrazole carboxamide can be divided into several key regions, each corresponding to the vibrations of specific functional groups.

Key Vibrational Modes and Their Expected Wavenumber Ranges

The following tables summarize the characteristic FT-IR absorption frequencies for pyrazole carboxamide compounds based on published data. These values can vary depending on the specific molecular structure, substitution patterns, and intermolecular interactions.

Table 1: Carboxamide Group Vibrational Frequencies

| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | Amide N-H | 3470 - 3224[2][6] | Often appears as a broad band due to hydrogen bonding.[5] |

| C=O Stretch (Amide I) | Amide C=O | 1674 - 1590 | A strong, sharp absorption. Its position is sensitive to hydrogen bonding and conjugation. |

| N-H Bend (Amide II) | Amide N-H | 1620 - 1550 | Involves coupling of N-H bending and C-N stretching. |

| C-N Stretch (Amide III) | Amide C-N | ~1300 - 1000[5] | Can be coupled with other vibrations and may be weaker than Amide I and II bands. |

Table 2: Pyrazole Ring and Other Common Functional Group Vibrational Frequencies

| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretch (Aromatic) | Pyrazole & Phenyl C-H | 3100 - 3000[7] | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | sp³ C-H | 2959 - 2805[4][6] | Present if alkyl substituents are on the molecule. |

| C=N Stretch | Pyrazole Ring | 1655 - 1460[7] | Characteristic of the pyrazole ring system. |

| C=C Stretch (Aromatic) | Pyrazole & Phenyl Rings | 1620 - 1430[7] | A series of bands of variable intensity. |

| N-N Stretch | Pyrazole Ring | ~1447[8] | Can be useful for confirming the pyrazole ring structure. |

| SO₂ Asymmetric Stretch | Sulfonamide | 1397 - 1320[2] | Present in pyrazole carboxamides with a sulfonamide moiety.[2] |

| SO₂ Symmetric Stretch | Sulfonamide | 1167 - 1144[2] | Present in pyrazole carboxamides with a sulfonamide moiety.[2] |

Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of pyrazole carboxamide compounds, from sample preparation to spectral interpretation.

Caption: Workflow for FT-IR Analysis of Pyrazole Carboxamides.

Conclusion

FT-IR spectroscopy is an indispensable tool in the research and development of pyrazole carboxamide compounds. It provides a rapid and reliable method for structural verification, purity assessment, and the study of intermolecular interactions. By following a standardized experimental protocol and understanding the characteristic vibrational frequencies of the key functional groups, researchers can effectively utilize FT-IR spectroscopy to accelerate the discovery and development of novel pyrazole carboxamide-based therapeutics. The data and methodologies presented in this guide serve as a comprehensive resource for scientists working in this exciting field.

References

- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. jetir.org [jetir.org]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mass Spectrometry of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of pyrazole derivatives, focusing on fragmentation patterns, ionization techniques, and experimental considerations.

Core Principles of Pyrazole Mass Spectrometry

The fragmentation of pyrazole derivatives in a mass spectrometer is highly dependent on the ionization method employed and the nature and position of substituents on the pyrazole ring.[2][3] Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques used for their analysis.

Electron Ionization (EI): This hard ionization technique typically operates at 70 eV and results in extensive fragmentation, providing rich structural information.[4] The initial event is the removal of an electron to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions.[5]

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing polar and thermally labile pyrazole derivatives. It typically generates protonated molecules ([M+H]+) with less fragmentation than EI, making it ideal for molecular weight determination and liquid chromatography-mass spectrometry (LC-MS) applications.[6]

Fragmentation Patterns of Pyrazole Derivatives

The fragmentation of the pyrazole ring itself and the cleavage of its substituents are the two main processes observed in the mass spectra of pyrazole derivatives.

General Fragmentation Pathways

Two fundamental fragmentation processes for the pyrazole ring under EI are:

-

Expulsion of HCN: This can occur from both the molecular ion ([M]+•) and the [M-H]+ ion.[7]

-

Loss of N2: This fragmentation is characteristic of the [M-H]+ ion.[7]

The substituents on the pyrazole ring significantly influence these primary fragmentation pathways.[7]

Fragmentation of Substituted Pyrazoles

The nature of the substituent dictates the primary fragmentation pathways.

-

N-Substituted Pyrazoles: For 1-methylpyrazole, the loss of a hydrogen atom from the methyl group is a preferred fragmentation pathway.[2]

-

C-Substituted Pyrazoles:

-

Pyrazole-carboxamides: These compounds often show characteristic fragmentation patterns involving the carboxamide group. For example, some 3-phenyl-N-propyl-1H-pyrazole-5-carboxamide derivatives exhibit an unusual loss of 11 u under ESI-MS/MS.[6]

-

Fused Pyrazoles (e.g., Pyrano[2,3-c]pyrazoles): The fragmentation of these systems is often initiated by the elimination of a CO molecule, followed by the loss of a hydrogen atom and a subsequent rearrangement.[4]

Quantitative Data on Pyrazole Fragmentation

The following tables summarize the characteristic fragment ions and their relative intensities for selected pyrazole derivatives, as determined by Electron Ionization Mass Spectrometry (EI-MS).

Table 1: Key Fragment Ions of 4-Substituted Pyrazoles

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) |

| 4-Bromopyrazole | 146/148 | 117/119 (M-HCN), 67 (M-Br) |

| 4-Acetylpyrazole | 110 | 95 ([M-CH3]+, 100%), 68 (M-C2H2O) |

| 4-Phenylpyrazole | 144 | 117 ([M-HCN]+), 116, 115, 89 |

Data compiled from literature sources.[2]

Table 2: Fragmentation of 1H,6H-Pyrano[2,3-c]pyrazol-6-ones

| Substituent | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 3-Methyl-4-phenyl | 254 | 226 (M-CO), 225 (M-CO-H), 118 |

| 1,3-Dimethyl-4-phenyl | 268 | 240 (M-CO), 239 (M-CO-H), 132 |

Data compiled from literature sources.[4]

Experimental Protocols

Accurate and reproducible mass spectrometric analysis of pyrazole derivatives requires careful optimization of experimental parameters.

Sample Preparation

-

For GC-MS (EI): Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane.

-

For LC-MS (ESI): Samples are dissolved in a solvent compatible with the mobile phase, often a mixture of water, acetonitrile, or methanol, sometimes with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.

-

Temperature Program: An appropriate temperature gradient is used to ensure good separation of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas Flow: Adjusted to ensure stable spray.

-

Drying Gas Temperature: 250-350 °C

-

Collision Energy (for MS/MS): Optimized for each compound to induce characteristic fragmentation.

-

LC Column: Reversed-phase columns (e.g., C18) are commonly used.[8]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid.

Visualization of Workflows and Pathways

Mass Spectrometry Workflow for Pyrazole Derivatives

Caption: General workflow for the mass spectrometric analysis of pyrazole derivatives.

Signaling Pathway of a Pyrazole-Based Drug: Celecoxib

Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) containing a pyrazole core. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Caption: Simplified signaling pathway showing the inhibitory action of Celecoxib on the COX-2 enzyme.

Conclusion

Mass spectrometry is a powerful and versatile technique for the characterization of pyrazole derivatives. A thorough understanding of their fragmentation behavior under different ionization conditions is crucial for accurate structural elucidation. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds, enabling them to effectively utilize mass spectrometry in their drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from the structurally analogous compound, benzamide, to provide a predictive analysis of its solubility profile in a range of common organic solvents. Furthermore, this document outlines a detailed experimental protocol for determining solubility via the widely accepted shake-flask method and includes a visual workflow to guide researchers in their laboratory practices.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of pharmaceutical sciences. For drug development professionals, a thorough understanding of a compound's solubility is paramount for several reasons:

-

Process Chemistry: The selection of appropriate solvents is crucial for the efficient synthesis, crystallization, and purification of APIs. Poor solubility can lead to low yields and difficulties in isolating the desired compound.

-

Formulation Development: The ability to formulate a drug into a suitable dosage form, such as tablets, capsules, or injectables, is highly dependent on its solubility. For oral dosage forms, solubility in gastrointestinal fluids is a key determinant of bioavailability.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is significantly influenced by its solubility. A compound with poor aqueous solubility often exhibits low and variable oral bioavailability.

-

Preclinical and Toxicological Studies: Consistent and reliable dosing in preclinical and toxicological studies requires the use of appropriate vehicles, which are selected based on the compound's solubility.

This compound, a heterocyclic compound, presents a chemical structure with the potential for a varied solubility profile across different organic solvents due to the presence of both polar (amide) and non-polar (dimethyl-pyrazole ring) moieties.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The interplay of the polar amide group and the relatively non-polar dimethyl-pyrazole ring in this compound will dictate its interaction with different solvents.

The following table summarizes the experimental solubility of benzamide in various organic solvents at different temperatures.[1][2][3] This data provides a qualitative and quantitative estimation of how this compound might behave in similar solvent systems. It is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[4]

Table 1: Experimental Solubility of Benzamide in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Alcohols | ||

| Methanol | 283.15 | 135.6 |

| 298.15 | 224.7 | |

| 313.15 | 358.9 | |

| 323.15 | 489.1 | |

| Ethanol | 283.15 | 77.9 |

| 298.15 | 130.8 | |

| 313.15 | 211.5 | |

| 323.15 | 289.6 | |

| 1-Propanol | 283.15 | 53.6 |

| 298.15 | 90.9 | |

| 313.15 | 147.9 | |

| 323.15 | 205.1 | |

| Isopropanol | 283.15 | 39.8 |

| 298.15 | 68.2 | |

| 313.15 | 112.5 | |

| 323.15 | 158.3 | |

| 1-Butanol | 283.15 | 41.5 |

| 298.15 | 71.1 | |

| 313.15 | 116.8 | |

| 323.15 | 164.7 | |

| Isobutanol | 283.15 | 32.8 |

| 298.15 | 57.1 | |

| 313.15 | 94.9 | |

| 323.15 | 135.2 | |

| Ketones | ||

| Acetone | 283.15 | 99.8 |

| 298.15 | 165.7 | |

| 313.15 | 264.8 | |

| 323.15 | 362.5 | |

| Esters | ||

| Methyl Acetate | 283.15 | 31.9 |

| 298.15 | 55.4 | |

| 313.15 | 92.2 | |

| 323.15 | 129.8 | |

| Ethyl Acetate | 283.15 | 22.9 |

| 298.15 | 40.5 | |

| 313.15 | 68.7 | |

| 323.15 | 98.3 | |

| Butyl Acetate | 283.15 | 15.6 |

| 298.15 | 28.3 | |

| 313.15 | 48.9 | |

| 323.15 | 71.2 | |

| Nitriles | ||

| Acetonitrile | 283.15 | 13.9 |

| 298.15 | 24.6 | |

| 313.15 | 41.8 | |

| 323.15 | 60.1 |

Disclaimer: This data is for the analogous compound benzamide and should be used as an estimation for the solubility of this compound. Experimental verification is recommended for precise quantitative values.

Factors Influencing Solubility

The dissolution of a crystalline solid in a solvent is a complex process governed by the interplay of several energetic factors:

-

Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[5][6][7][8] A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: This is the energy released when the solute molecules are surrounded by solvent molecules.[5][6][7] Stronger interactions between the solute and solvent (e.g., hydrogen bonding) lead to a greater solvation energy and higher solubility.

-

Entropy of Solution: The dissolution of a solid into a liquid generally leads to an increase in entropy, which favors the dissolution process.

For this compound, the presence of the amide group allows for strong hydrogen bonding with protic solvents like alcohols, which is expected to result in good solubility. In aprotic polar solvents like acetone, dipole-dipole interactions will play a significant role. In non-polar solvents, the solubility is expected to be limited due to the unfavorable energetics of disrupting the strong solute-solute interactions in the crystal lattice without strong compensating solute-solvent interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10] The following protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] The agitation speed should be sufficient to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

4.3. Quantification

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

4.4. Calculation of Solubility

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

While direct experimental solubility data for this compound remains to be published, a predictive understanding of its behavior in organic solvents can be established through the analysis of analogous compounds like benzamide. It is anticipated that this compound will exhibit favorable solubility in polar organic solvents, with the extent of solubility influenced by the solvent's ability to engage in hydrogen bonding and other polar interactions. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The accompanying workflow diagram serves as a clear and concise visual aid for the practical implementation of this technique. The principles and procedures outlined herein provide a solid foundation for the systematic investigation of the solubility of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lattice Energy [chemed.chem.purdue.edu]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carboxamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its role as a key building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Chemical Properties and Synthesis

A clear understanding of the physicochemical properties and a reliable synthetic route are fundamental for the effective utilization of any pharmaceutical intermediate.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 54384-74-6 | [1] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Appearance | White solid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.[1]

Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid [1]

Materials:

-

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol)

-

Thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol)

-

Aqueous ammonia (NH₃·H₂O) (200 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, combine 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (25.5 g, 214.29 mmol).

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Amidation: Cool the residue in an ice bath (0 °C).

-

Slowly add 200 mL of aqueous ammonia dropwise to the residue with constant stirring.

-

Continue stirring the reaction mixture at 0 °C.

-

Isolation: Collect the resulting solid product by filtration.

-

Wash the solid with cold water and dry to afford this compound.

Yield: 8 g (81% yield) of a white solid.[1]

Synthesis Workflow:

References

Methodological & Application

Applications of Pyrazole Carboxamides in Oncology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the field of oncology. Their unique structural features allow for diverse substitutions, leading to the development of potent and selective inhibitors of various cancer-related targets. Several pyrazole-containing drugs have already been approved for clinical use, highlighting the therapeutic potential of this scaffold. This document provides a detailed overview of the applications of pyrazole carboxamides in oncology, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanisms of Action and Key Molecular Targets

Pyrazole carboxamide derivatives exert their anticancer effects by targeting a range of key proteins involved in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action include:

-

Kinase Inhibition: A predominant mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

-

Aurora Kinases (A and B): These are critical regulators of mitosis, and their inhibition by pyrazole carboxamides leads to mitotic arrest and apoptosis.[1]

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can halt the cell cycle progression, thereby inhibiting cancer cell proliferation.[2][3]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these receptors can simultaneously suppress tumor growth and angiogenesis.[3]

-

PI3K/AKT/mTOR Pathway: Inhibition of key components of this pathway interferes with cell growth, proliferation, and survival.[3]

-

-

DNA Binding: Some pyrazole carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes and cleavage of DNA, ultimately inducing cell death.[2]

-

Induction of Apoptosis and Autophagy: Several compounds have been observed to induce programmed cell death (apoptosis) or autophagy in cancer cells, contributing to their anticancer activity.[4]

Quantitative Efficacy Data of Pyrazole Carboxamide Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazole carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Cytotoxicity of Pyrazole Carboxamide Derivatives Against Various Cancer Cell Lines

| Compound ID/Reference | Cancer Cell Line | IC50 / GI50 (µM) | Target/Mechanism |

| Compound 6k [1] | HeLa | 0.43 | Aurora Kinase A/B Inhibitor |

| HepG2 | 0.67 | Aurora Kinase A/B Inhibitor | |

| Compound 33 [5] | B16-F10 | 0.49 ± 0.07 | Telomerase Inhibitor |

| MCF-7 | 0.57 ± 0.03 | Telomerase Inhibitor | |

| Compound 7a [6] | MCF-7 | 0.304 ± 0.006 | Cytotoxicity |

| Compound 5b [6] | OVCAR3 | 0.233 ± 0.001 | Cytotoxicity |

| Compound 25 [3] | HT29 | 3.17 | Anticancer/Antiangiogenic |

| PC3 | 6.77 | Anticancer/Antiangiogenic | |

| Compound 36 [3] | CDK2 | 0.199 | CDK2 Inhibitor |

| Compound 43 [3] | MCF-7 | 0.25 | PI3 Kinase Inhibitor |

| Compound 50 [3] | HepG2 | 0.71 | EGFR/VEGFR-2 Inhibitor |

| Compound 59 [3] | HepG2 | 2 | DNA Binding |

| Imidazo[1,2-b]pyrazole-7-carboxamide 63 [7] | HL-60 | 0.183 | Cytotoxicity |

Table 2: Kinase Inhibitory Activity of Pyrazole Carboxamide Derivatives

| Compound ID/Reference | Kinase Target | IC50 (nM) |

| Compound 6k [1] | Aurora Kinase A | 16.3 |

| Aurora Kinase B | 20.2 | |

| Compound 44 [8] | BCR-Abl | 14.2 |

| Compound 33 & 34 [3] | CDK2 | 74 & 95 |

| Compound 50 [3] | EGFR | 90 |

| VEGFR-2 | 230 |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of pyrazole carboxamide compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Pyrazole carboxamide compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in culture medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the inhibitory activity of pyrazole carboxamide compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (at Km concentration for the specific kinase)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Pyrazole carboxamide compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or phospho-specific antibody for ELISA-based detection)[4]

-

Microplate reader (luminescence or absorbance/fluorescence based on the detection method)

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of the pyrazole carboxamide compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Kinase Addition: Add the purified kinase to all wells except the no-enzyme control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[11]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and proceed with the detection method according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.[4]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

DNA Binding Assay (UV-Visible Spectroscopy)

This protocol outlines a method to investigate the interaction of pyrazole carboxamide compounds with DNA using UV-Visible absorption spectroscopy.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Pyrazole carboxamide compounds (dissolved in a suitable solvent like DMSO or methanol)

-

UV-Visible spectrophotometer

Procedure:

-

DNA Solution Preparation: Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.

-

Compound Solution Preparation: Prepare a stock solution of the pyrazole carboxamide compound.

-

Titration:

-

Keep the concentration of the pyrazole carboxamide compound constant in the sample cuvette.

-

Successively add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

-

Spectral Measurement: Record the UV-Visible absorption spectrum of the solution after each addition of DNA, typically in the range of 200-500 nm.

-

Data Analysis:

-

Observe the changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption maximum are indicative of intercalation or groove binding.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Benesi-Hildebrand equation.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways targeted by pyrazole carboxamides in cancer cells.

Aurora Kinase Signaling Pathway

Caption: Inhibition of Aurora Kinases A and B by pyrazole carboxamides disrupts critical mitotic events.

EGFR-VEGFR Signaling Crosstalk

Caption: Dual inhibition of EGFR and VEGFR by pyrazole carboxamides blocks tumor growth and angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

Caption: Pyrazole carboxamides inhibit the PI3K/AKT/mTOR pathway, reducing cell proliferation and promoting apoptosis.

CDK-Mediated Cell Cycle Regulation

Caption: Pyrazole carboxamides inhibit CDKs, leading to cell cycle arrest at the G1/S checkpoint.

Conclusion

Pyrazole carboxamides are a promising class of compounds in oncology with diverse mechanisms of action. Their ability to target key signaling pathways involved in cancer progression makes them valuable candidates for further drug development. The protocols and data presented here provide a framework for researchers to evaluate the anticancer potential of novel pyrazole carboxamide derivatives and to understand their molecular mechanisms. Further research, including in vivo studies and clinical trials, is essential to translate the preclinical efficacy of these compounds into effective cancer therapies.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Small Molecule – DNA Binding Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. benchchem.com [benchchem.com]

Unlocking the Potential of 1,5-Dimethyl-1H-pyrazole-3-carboxamide in Anticancer Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 1,5-Dimethyl-1H-pyrazole-3-carboxamide and its analogues have emerged as a promising class of compounds in the quest for novel anticancer therapeutics. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pyrazole-based anticancer drugs, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Application Notes

The this compound core structure serves as a versatile template for the design of potent and selective anticancer agents. Modifications at various positions of the pyrazole ring and the carboxamide moiety have led to the discovery of compounds with diverse mechanisms of action, including kinase inhibition, disruption of DNA synthesis, and induction of apoptosis or autophagy.

Mechanism of Action

Derivatives of the pyrazole-carboxamide scaffold have been shown to target several key pathways implicated in cancer progression. A significant number of these compounds function as kinase inhibitors , targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By inhibiting these kinases, the compounds can halt the cell cycle, suppress tumor growth, and inhibit angiogenesis.